Triethoxy(4-methoxyphenyl)silane

Description

Overview of Organosilicon Chemistry and Silane (B1218182) Compounds

Organosilicon chemistry is a field that studies compounds containing carbon-silicon bonds. wikipedia.org These compounds, known as organosilanes, are characterized by the presence of at least one organic group attached to a silicon atom. sbfchem.com Unlike their purely organic counterparts, organosilicon compounds often exhibit a unique combination of properties, including thermal stability, hydrophobicity, and electrical insulation, making them invaluable in a wide array of commercial products such as sealants, adhesives, and coatings. wikipedia.org

The foundational structure of these compounds revolves around the silicon atom, which can form strong bonds with carbon. libretexts.org The history of organosilicon chemistry dates back to 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. wikipedia.org Since then, the field has expanded dramatically, leading to the development of a vast range of organosilicon compounds with diverse functionalities. sbfchem.com

Importance of Alkoxysilanes in Chemical Synthesis and Materials Engineering

Within the broad class of organosilanes, alkoxysilanes are a particularly important subgroup. These compounds feature one or more alkoxy groups (an organic group containing an oxygen atom bonded to an alkyl group) attached to a silicon atom. sinosil.comdakenchem.com The presence of these hydrolyzable alkoxy groups is key to their utility in materials science. mdpi.com

Alkoxysilanes serve as crucial building blocks in the synthesis of advanced materials through processes known as hydrolysis and condensation. sinosil.comsinosil.com In the presence of water, the alkoxy groups hydrolyze to form silanol (B1196071) groups (Si-OH). These silanol groups can then undergo condensation reactions with each other to form stable siloxane bonds (Si-O-Si), creating a three-dimensional network. sinosil.comsinosil.com This process, often referred to as the sol-gel process, allows for the formation of robust and versatile materials. mdpi.comnih.gov

The ability of alkoxysilanes to act as coupling agents is another of their significant attributes. dakenchem.com They can form strong chemical bonds with both inorganic substrates (like glass and metals) and organic polymers, effectively bridging the interface between these dissimilar materials. dakenchem.comnih.gov This property is critical for enhancing adhesion in coatings and reinforcing the structural integrity of polymer composites. sinosil.comsinosil.com Consequently, alkoxysilanes are indispensable in industries such as automotive, construction, and aerospace for creating high-performance, durable materials. dakenchem.com

Specific Contextualization of Triethoxy(4-methoxyphenyl)silane within Organosilane Research

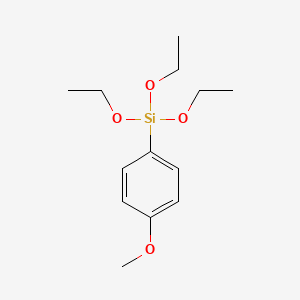

This compound is a specific type of alkoxysilane that has garnered interest in the research community. Its molecular structure consists of a central silicon atom bonded to three ethoxy groups and one 4-methoxyphenyl (B3050149) group. This unique combination of a phenyl ring with a methoxy (B1213986) substituent and hydrolyzable ethoxy groups makes it a valuable precursor for creating functionalized materials.

The presence of the 4-methoxyphenyl group can impart specific properties to the final material, such as altered hydrophobicity, and potential for further chemical modification. Research into such functionalized alkoxysilanes is driven by the need to tailor the physical and chemical properties of silica-based materials for a variety of specialized applications, including the development of smart-responsive materials and biomedical devices. mdpi.com The study of compounds like this compound is part of a broader effort to synthesize novel organoalkoxysilanes that can serve as building blocks for materials with precisely controlled functionalities. mdpi.commdpi.com

Below is a table detailing some of the key chemical and physical properties of this compound:

| Property | Value |

| CAS Number | 21130-91-6 |

| Linear Formula | (C₂H₅O)₃SiC₆H₄OCH₃ |

| Molecular Weight | 270.40 g/mol |

| Boiling Point | 128 °C at 3 mmHg |

| Density | 1.030 g/mL at 25 °C |

| Refractive Index | n20/D 1.474 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

The continued investigation into the synthesis and application of this compound and related compounds is a testament to the ongoing importance of organosilane research in pushing the boundaries of materials science.

Structure

2D Structure

Propriétés

IUPAC Name |

triethoxy-(4-methoxyphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJXFDYNPXVYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458070 | |

| Record name | Triethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21130-91-6 | |

| Record name | Triethoxy(4-methoxyphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethoxy 4 Methoxyphenyl Silane

Grignard Reaction Approaches

The reaction of organomagnesium halides (Grignard reagents) with silicon electrophiles is a cornerstone of organosilane synthesis. For triethoxy(4-methoxyphenyl)silane, this involves the reaction of a 4-methoxyphenylmagnesium reagent with tetraethyl orthosilicate (B98303) (TEOS).

Reaction of Arylmagnesium Reagents with Tetraethyl Orthosilicate

The fundamental approach involves the preparation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole (B123540) and magnesium metal. This Grignard reagent is then reacted with tetraethyl orthosilicate (TEOS), Si(OEt)4. organic-chemistry.orgnih.gov In this reaction, the nucleophilic aryl group from the Grignard reagent displaces one of the ethoxy groups on the silicon atom, forming the desired this compound and a magnesium salt byproduct. gelest.com The general scheme for this reaction is as follows:

Formation of Grignard Reagent: CH₃OC₆H₄Br + Mg → CH₃OC₆H₄MgBr

Reaction with TEOS: CH₃OC₆H₄MgBr + Si(OC₂H₅)₄ → CH₃OC₆H₄Si(OC₂H₅)₃ + Mg(Br)(OC₂H₅)

This method benefits from the commercial availability and relatively low cost of TEOS. organic-chemistry.org

Optimization of Reaction Conditions

Key to the successful synthesis of aryltriethoxysilanes via the Grignard route is the careful control of reaction parameters to maximize the yield of the desired monoarylated product and minimize the formation of byproducts. nih.govresearchgate.net

Temperature: Low temperatures are crucial for achieving high selectivity. organic-chemistry.orgnih.gov Studies have shown that conducting the silylation at temperatures such as -30°C or even -78°C significantly favors the formation of the monoaryl siloxane. organic-chemistry.orgnih.gov Higher temperatures can lead to an increase in the formation of di- and triarylated byproducts. researchgate.net

Solvent: The choice of solvent influences the reactivity of the Grignard reagent. Tetrahydrofuran (THF) is a commonly used solvent for these reactions. organic-chemistry.orgnih.gov The coordinating nature of THF helps to stabilize the Grignard reagent. chem-station.com Diethyl ether is another common solvent, and the reaction temperature is often dictated by the solvent's boiling point. gelest.com

Reagent Equivalents: The stoichiometry of the reactants plays a critical role in controlling the extent of arylation. Using an excess of tetraethyl orthosilicate is a common strategy to favor the formation of the mono-substituted product. nih.gov Research indicates that using approximately 3 equivalents of TEOS relative to the Grignard reagent is optimal for maximizing the yield of the desired aryltriethoxysilane. organic-chemistry.orgnih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | -30°C to -78°C | Minimizes formation of di- and tri-arylated byproducts. organic-chemistry.orgnih.gov |

| Solvent | Tetrahydrofuran (THF) | Effectively solvates and stabilizes the Grignard reagent. organic-chemistry.orgnih.gov |

| Reagent Ratio (TEOS:Grignard) | ~3:1 | Favors mono-substitution and increases yield of the desired product. organic-chemistry.orgnih.gov |

Control of Mono-, Di-, and Triarylated Silane (B1218182) Formation

A significant challenge in the Grignard synthesis of aryltriethoxysilanes is the potential for multiple additions of the aryl group to the silicon center, leading to the formation of diaryldiethoxysilanes (Ar₂Si(OEt)₂) and triarylethoxysilanes (Ar₃SiOEt) as byproducts. nih.govresearchgate.net The formation of these byproducts reduces the yield of the desired this compound.

The strategies outlined in the optimization of reaction conditions are precisely aimed at mitigating this issue. By maintaining low temperatures and using a stoichiometric excess of TEOS, the probability of a second or third arylation event is significantly reduced. nih.gov The slow addition of the Grignard reagent to the solution of TEOS is another technique employed to maintain a low concentration of the nucleophilic arylmagnesium species, further favoring mono-substitution. gelest.com

Alternative Synthetic Pathways

While the Grignard reaction is a workhorse, other synthetic methodologies for preparing aryltriethoxysilanes have been developed, offering advantages in certain contexts.

Overview of other routes for aryltriethoxysilane synthesis

Several alternative routes to aryltriethoxysilanes have been explored, each with its own set of advantages and limitations. These include:

Palladium-Catalyzed Silylation: This method involves the cross-coupling of aryl halides (iodides and bromides) with triethoxysilane (B36694) (HSi(OEt)₃) in the presence of a palladium catalyst. nih.govorganic-chemistry.org Catalyst systems such as palladium(0) dibenzylideneacetone (B150790) (Pd(dba)₂) activated with a phosphine (B1218219) ligand like 2-(di-tert-butylphosphino)biphenyl (B1301956) have proven effective for a range of electron-rich aryl halides. nih.govorganic-chemistry.org

Rhodium-Catalyzed Silylation: Rhodium catalysts, for instance [Rh(cod)(MeCN)₂]BF₄, can also effectively catalyze the silylation of aryl iodides and bromides with triethoxysilane. organic-chemistry.org This method is noted for its tolerance of various functional groups, which can eliminate the need for protecting groups. organic-chemistry.org

Reaction with Aryllithium Reagents: Similar to Grignard reagents, aryllithium reagents can be used to synthesize aryltrialkoxysilanes. organic-chemistry.orgnih.gov These reactions are typically performed at very low temperatures (-78°C) and with a smaller excess of the orthosilicate (around 1.5 equivalents). organic-chemistry.orgnih.gov

Comparative Analysis of Synthetic Efficiency and Purity

Each synthetic route presents a different profile in terms of efficiency, purity, and substrate compatibility.

Chemical Reactivity and Mechanistic Investigations of Triethoxy 4 Methoxyphenyl Silane

Hydrolysis and Condensation Reactions (Sol-Gel Chemistry)

The sol-gel process, a versatile method for producing solid materials from small molecules, is initiated by the hydrolysis and condensation of precursors like Triethoxy(4-methoxyphenyl)silane. google.com This process transforms the silane (B1218182) into a network of siloxane bonds, forming the basis of various materials.

Mechanism of Hydrolysis of Trialkoxysilane Groups

The hydrolysis of trialkoxysilanes, such as this compound, is a critical first step in sol-gel chemistry. gelest.com This reaction can be catalyzed by either acids or bases. gelest.com

Under acidic conditions, the process begins with the protonation of an alkoxy group, making the silicon atom more electrophilic and susceptible to a backside attack by water. nih.gov The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com The steric bulk of the alkoxy groups influences the reaction rate, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com

In alkaline environments, the hydrolysis proceeds via a nucleophilic attack on the silicon atom by a hydroxide (B78521) ion or a deprotonated silanol (B1196071) group. nih.gov This S(_N)2-Si mechanism involves a pentacoordinate or hexacoordinate intermediate. nih.gov Both steric and inductive effects of the substituents on the silicon atom play a role in the reaction rate. nih.gov

Formation of Silanol Groups (Si-OH)

Hydrolysis of the trialkoxy groups on this compound leads to the formation of highly reactive silanol (Si-OH) groups. gelest.comwikipedia.org These silanol-containing species are key intermediates responsible for subsequent bond formation. gelest.com The general reaction is the replacement of an alkoxy group (e.g., -OC(_2)H(_5)) with a hydroxyl group (-OH) upon reaction with water. nih.gov

While monomeric silanetriols are the initial products of complete hydrolysis, they are generally unstable and difficult to isolate from aqueous solutions because the conditions that favor hydrolysis also promote their condensation. gelest.com However, the presence of bulky organic groups, such as the 4-methoxyphenyl (B3050149) group, can favor the formation of stable monomeric silanols. gelest.com

Oligomerization and Siloxane Network Formation

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct. nih.gov This process, known as oligomerization, leads to the formation of dimers, linear or branched chains, and eventually a three-dimensional cross-linked network. researchgate.net

The condensation can occur between two silanol groups (releasing water) or between a silanol group and an unhydrolyzed alkoxy group (releasing alcohol). nih.gov These reactions are also influenced by factors such as pH and catalysts. gelest.com The structure of the resulting polysilsesquioxane network is determined by the competition between intermolecular reactions that lead to gelation and intramolecular cyclization that can form cage-like structures. researchgate.net The final structure is a hybrid material with an inorganic siloxane backbone and pendant organic functional groups. google.comresearchgate.net

Factors Influencing Hydrolysis and Condensation Rates

Several factors significantly influence the rates of hydrolysis and condensation of trialkoxysilanes:

pH: The pH of the reaction medium is a critical factor. afinitica.com Hydrolysis is generally fastest under acidic or basic conditions and slowest at a neutral pH. afinitica.com Conversely, the condensation rate is typically at a minimum around pH 4. researchgate.net

Water Content: The amount of water available affects the extent of hydrolysis and the degree of polymerization. gelest.comelsevier.es Insufficient water will lead to incomplete hydrolysis, while an excess can favor a high degree of polymerization. gelest.com

Catalyst Presence: Acid and base catalysts accelerate both hydrolysis and condensation reactions. gelest.combohrium.com The choice of catalyst can direct the reaction pathways and influence the final structure of the material. gelest.com

Solvent: The solvent can influence reaction rates and mechanisms. elsevier.esbohrium.com For instance, the presence of ethanol (B145695) can delay the hydrolysis of aminosilanes. elsevier.es

Temperature: Higher temperatures generally increase the rates of both hydrolysis and condensation. bohrium.com

Organic Substituent: The nature of the non-hydrolyzable organic group (in this case, 4-methoxyphenyl) affects reaction rates through steric and electronic effects. nih.govbohrium.com

Cross-Coupling Reactions

This compound can participate in palladium-catalyzed cross-coupling reactions, offering a powerful method for forming carbon-carbon bonds.

Palladium-Catalyzed Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed reaction that couples an organosilane with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is a valuable tool in organic synthesis due to the low toxicity, stability, and commercial availability of organosilicon reagents. umich.edu

For the reaction to proceed, the relatively inert C-Si bond must be activated. organic-chemistry.org This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which forms a pentavalent, hypercoordinate silicon species that is more reactive. organic-chemistry.org The presence of alkoxy groups on the silicon, as in this compound, enhances the reaction rate compared to alkyl-substituted silanes. organic-chemistry.org

The catalytic cycle for the Hiyama coupling generally involves three key steps:

Oxidative Addition: The organic halide adds to the palladium(0) catalyst, oxidizing it to a palladium(II) species. wikipedia.org

Transmetalation: The activated organosilane transfers its organic group (the 4-methoxyphenyl group) to the palladium(II) center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

Recent advancements have led to highly efficient palladium catalytic systems for the Hiyama coupling of aryl chlorides with aryltrialkoxysilanes, achieving excellent yields with low catalyst loadings. umich.eduumich.edu The addition of water has been shown to dramatically improve product yields in some systems. umich.edu The Hiyama coupling has been successfully applied to a broad range of substrates, including electron-rich, electron-deficient, and sterically hindered aryl chlorides, as well as heteroaryl chlorides. umich.eduumich.edu

Below is a table summarizing the scope of a general palladium-catalyzed Hiyama cross-coupling reaction of aryl chlorides with aryltrialkoxysilanes.

Reaction conditions: Aryl chloride (0.5 mmol), aryltrialkoxysilane (1.0 mmol), Pd(OAc)(_2)/Ligand (1:4), and TBAF·3H(_2)O (1.0 mmol) were stirred for 3 h at 110°C under nitrogen. Data adapted from a study on a general palladium-catalyzed Hiyama cross-coupling reaction. umich.edu

Coupling with Aryl Boronic Acids

The palladium-catalyzed cross-coupling of organosilanes with aryl boronic acids, a variation of the Hiyama coupling, presents an effective method for the formation of carbon-carbon bonds. wikipedia.org Organosilanes like this compound are advantageous due to their stability, relatively low toxicity, and ease of preparation compared to other organometallic reagents. nih.gov The activation of the silicon-carbon bond is a critical step for the transmetalation process in the catalytic cycle. organic-chemistry.org

Selectivity for Cross-Coupling vs. Homocoupling

In the cross-coupling reactions involving organosilanes and aryl boronic acids, the desired outcome is the formation of a biaryl product derived from the two different aryl groups (cross-coupling). However, a competing reaction, homocoupling, can occur where two identical aryl groups from either the organosilane or the aryl boronic acid couple together. The selectivity between these two pathways is influenced by several factors, including the catalyst system, ligands, and reaction conditions.

Research has shown that the choice of palladium catalyst and ligands plays a crucial role in directing the reaction towards cross-coupling. For instance, the use of specific phosphine (B1218219) ligands can suppress the formation of homocoupling products by promoting the desired cross-coupling pathway. The reaction conditions, such as solvent and temperature, are also optimized to favor the formation of the cross-coupled product over the homocoupled byproducts.

Influence of Ligands (e.g., BINAP)

Ligands are essential in tuning the reactivity and selectivity of the palladium catalyst. In the context of coupling reactions with this compound, ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) can have a significant impact. The bulky and chiral nature of BINAP can influence the geometry of the palladium complex, thereby affecting the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

The use of appropriate ligands can enhance the efficiency of the cross-coupling reaction, leading to higher yields of the desired biaryl product. The electronic and steric properties of the ligand can also influence the stability of the catalytic species, preventing catalyst deactivation and promoting a higher turnover number.

Mechanistic Pathways (Transmetalation, Reductive Elimination)

The generally accepted mechanism for the palladium-catalyzed Hiyama coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide to the Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org

Transmetalation: This is the key step where the aryl group from the activated organosilane is transferred to the palladium center. The activation of this compound, typically by a fluoride source or a base, is necessary to form a hypervalent silicon species, which facilitates the transfer of the 4-methoxyphenyl group to the Pd(II) complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Coupling with Aryl Halides (e.g., Perfluoroarenes, Tetrafluoroethylene)

The coupling of this compound with aryl halides, particularly highly fluorinated compounds like perfluoroarenes and tetrafluoroethylene, has been investigated, leading to the development of novel synthetic methodologies.

Base-Free Hiyama Coupling

A significant advancement in Hiyama coupling is the development of base-free conditions. acs.org In a study on the reaction of fluoroarenes, it was demonstrated that the coupling of this compound can proceed without the need for an external base. acs.org This is particularly advantageous as bases can sometimes lead to unwanted side reactions.

In one instance, the nickel-catalyzed base-free Hiyama coupling of heptafluorotoluene with trimethoxy(4-methoxyphenyl)silane (B1356269) yielded the corresponding cross-coupling product. acs.org Similarly, the reaction of hexafluorobenzene (B1203771) with arylsiloxanes, including those with a 4-methoxyphenyl group, proceeded in the absence of a base to give the biaryl products in moderate yields. acs.org

The table below summarizes the yields of base-free Hiyama coupling reactions between various arylsiloxanes and fluoroarenes.

| Arylsiloxane | Fluoroarene | Product | Yield (%) |

| Trimethoxy(4-methoxyphenyl)silane | Heptafluorotoluene | 4-Methoxy-2,3,4,5,6-heptafluorobiphenyl | 74 |

| Trimethoxy(naphthalen-1-yl)silane | Heptafluorotoluene | 1-(Heptafluorotolyl)naphthalene | 72 |

| Trimethoxy(4-(trifluoromethyl)phenyl)silane | Heptafluorotoluene | 4-(Trifluoromethyl)-2',3',4',5',6',α,α-heptafluorobiphenyl | Excellent |

| (1,1'-Biphenyl-4-yl)trimethoxysilane | Heptafluorotoluene | 4-(Heptafluorotolyl)-1,1'-biphenyl | 50 |

| Trimethoxy(4-methoxyphenyl)silane | Hexafluorobenzene | 2,3,4,5,6-Pentafluoro-4'-methoxy-1,1'-biphenyl | Moderate |

Data sourced from Organometallics 2014, 33, 15, 4471–4476 acs.org

Role of Transition-Metal Fluoride Intermediates

In base-free Hiyama coupling reactions involving fluoroarenes, transition-metal fluoride intermediates play a crucial role. acs.org The mechanism involves the oxidative addition of a carbon-fluorine (C–F) bond of the fluoroarene to a low-valent transition metal center (e.g., Ni(0)). This C–F bond activation generates a metal fluoride complex in situ. acs.org

This metal fluoride intermediate is then proposed to react with the organosilane, in this case, this compound. The fluoride on the metal center can activate the silicon atom, facilitating the transmetalation of the 4-methoxyphenyl group to the metal center. Subsequent reductive elimination then affords the cross-coupled product. This pathway circumvents the need for an external fluoride source or base, as the activating fluoride is generated directly from the reaction substrate. acs.org The use of transition metal fluorides as catalysts has also been explored in other organic transformations. nih.gov

Tolerance of Various Functional Groups

The utility of a chemical transformation is significantly enhanced by its compatibility with a wide range of functional groups, a characteristic that has been explored in reactions involving arylsilanes. For instance, palladium-catalyzed silylation of aryl chlorides has demonstrated good functional group tolerance, enabling the synthesis of various aryltrimethylsilanes. organic-chemistry.org This suggests that similar cross-coupling reactions with this compound could also exhibit broad functional group compatibility. The development of new catalytic systems, such as those for the Hiyama coupling, often involves assessing the reaction's performance with substrates bearing diverse functionalities. mdpi.com The ability to tolerate various functional groups is a key advantage of using organosilanes like this compound in organic synthesis, as it minimizes the need for protecting groups and allows for the direct functionalization of complex molecules. organic-chemistry.org

Copper-Catalyzed Hiyama Coupling with Unactivated Secondary Alkyl Halides

The Hiyama cross-coupling reaction, traditionally catalyzed by palladium, provides a reliable method for forming carbon-carbon bonds between organosilanes and organic halides. mdpi.comorganic-chemistry.org While historically focused on sp2-hybridized electrophiles, there is a growing interest in extending this methodology to include sp3-hybridized alkyl halides. rsc.orgrsc.orgnih.gov Recent advancements have led to the development of copper-catalyzed Hiyama couplings with unactivated secondary alkyl halides, which have been historically challenging substrates. rsc.orgrsc.orgrsc.org

A significant breakthrough in the copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides has been the application of multiligand systems. rsc.orgrsc.org Research has shown that a combination of a phenanthroline-type ligand and an N-heterocyclic carbene (NHC) ligand can dramatically improve the efficiency of the reaction. rsc.orgnih.gov In these systems, the two types of ligands are thought to play distinct and complementary roles. rsc.org The strong σ-electron-donating NHC ligands are primarily responsible for activating the C(sp²)–Si bond of the arylsilane, facilitating the transmetalation step. nih.govrsc.org Concurrently, the phenanthroline ligand is crucial for the subsequent C(sp²)–C(sp³) bond formation. nih.govrsc.org This cooperative catalysis, where different ligands promote different steps of the catalytic cycle, offers a powerful strategy for achieving challenging cross-coupling reactions. rsc.orgnih.gov The use of a premixed combination of the copper source (e.g., CuBr•SMe2), a phenanthroline ligand, and an NHC ligand has been shown to be highly effective. researchgate.net

The proposed mechanism for the multiligand-enabled, copper-catalyzed Hiyama coupling with unactivated secondary alkyl halides involves several key steps. rsc.org The catalytic cycle is believed to initiate with the formation of a copper-alkoxide species through ligand exchange between the phenanthroline-copper complex and a base. rsc.org This is followed by the crucial transmetalation step, where the NHC-copper catalyst facilitates the transfer of the aryl group from the arylsilane to the copper center, forming a copper-aryl intermediate. rsc.orgrsc.org This step is often considered a potential bottleneck in Hiyama couplings due to the relatively low polarity of the C(sp²)–Si bond. rsc.org

The resulting copper-aryl species then activates the unactivated secondary alkyl halide via a single-electron transfer (SET) process, generating an alkyl radical and a copper(II) species. rsc.org A subsequent radical rebounding step between the alkyl radical and the copper(II) species forms a high-valent copper(III) intermediate. rsc.org Finally, reductive elimination from this high-valent copper species furnishes the desired C(sp²)–C(sp³) cross-coupling product and regenerates the active copper(I) catalyst, completing the cycle. rsc.org Mechanistic studies, including the use of pre-formed copper-aryl complexes, have provided evidence supporting this proposed pathway. rsc.org

Bismuth-Catalyzed Reactions

Bismuth catalysis has emerged as a promising area in organic synthesis, offering a less toxic and more sustainable alternative to some transition metal-catalyzed reactions. nih.gov While the use of bismuth in organic transformations has been known, its application in catalytic cross-coupling reactions is a more recent development. nih.gov

Trifluoromethyl Thiosulfonylation

A novel application of bismuth catalysis involving aryl silicon nucleophiles is the synthesis of aromatic fluorinated thiosulfones. nih.gov This reaction represents a significant advancement, demonstrating the potential of bismuth to catalyze complex transformations. nih.gov The protocol is compatible with a range of aryl silicon compounds, highlighting its potential utility in organic synthesis. nih.gov

Functionalization and Derivatization

The molecular architecture of this compound, featuring both a reactive triethoxysilyl group and a functionalizable aromatic ring, offers a versatile platform for a variety of chemical transformations. These modifications can be directed at either the silicon center or the 4-methoxyphenyl moiety, enabling the synthesis of a wide range of derivatives with tailored properties.

Introduction of Active Chemical Groups through Silane Chemistry

The triethoxysilyl group is a key handle for introducing a variety of active chemical groups onto the molecule. The reactivity of this group is primarily governed by the hydrolysis and condensation of the ethoxy substituents, as well as by transition metal-catalyzed cross-coupling reactions.

One of the most powerful methods for the functionalization of arylsilanes is the palladium-catalyzed Hiyama cross-coupling reaction. nih.gov This reaction allows for the formation of carbon-carbon bonds by coupling the organosilane with an organic halide. While specific data for this compound in Hiyama couplings are not extensively reported, studies on closely related isomers such as triethoxy(3-methoxyphenyl)silane provide valuable insights into the expected reactivity. For instance, the palladium-catalyzed cross-coupling of triethoxy(3-methoxyphenyl)silane with immobilized 4-iodobenzoates has been demonstrated, albeit with moderate yields, highlighting the feasibility of such transformations. nih.gov The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which facilitates the transmetalation step in the catalytic cycle.

The general conditions for such a cross-coupling reaction involving an aryltriethoxysilane are summarized in the table below, based on analogous reactions.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (10 mol%) | nih.gov |

| Silane | Aryltriethoxysilane (5 equiv.) | nih.gov |

| Coupling Partner | Aryl Iodide | nih.gov |

| Activator | TBAF (5 equiv.) | nih.gov |

| Solvent | THF (anhydrous) | nih.gov |

| Temperature | Room Temperature to Reflux | nih.gov |

Beyond cross-coupling reactions, the triethoxysilyl group can be utilized to graft the molecule onto surfaces or to form polymeric materials through sol-gel processes. The hydrolysis of the ethoxy groups to silanols, followed by condensation, allows for the formation of a stable siloxane network. This property is widely exploited in materials science for the surface modification of substrates like silica (B1680970) and for the preparation of hybrid organic-inorganic materials. researchgate.net

Modification for Specific Reaction Pathways

The 4-methoxyphenyl group of this compound offers another avenue for derivatization, primarily through electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and directs electrophilic attack to the ortho and para positions. Since the para position is occupied by the triethoxysilyl group, electrophilic substitution is expected to occur at the positions ortho to the methoxy group.

A notable example of derivatization at the aromatic ring is the synthesis of 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione. researchgate.net Although this synthesis starts from a different precursor, 2-(4-bromophenyl)propene, it involves the introduction of the triethoxysilyl group onto the phenyl ring, followed by transformations that lead to the final diketone product. researchgate.net This demonstrates that the 4-(triethoxysilyl)phenyl moiety is stable to various reaction conditions, allowing for multi-step synthetic sequences.

The key steps in a potential derivatization pathway starting from a related precursor are outlined below:

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Grignard Reaction | Mg, TEOS in THF | 2-(4-(triethoxysilyl)phenyl)propene | researchgate.net |

| 2 | Ozonolysis | O₃, then Me₂S | 4-(triethoxysilyl)acetophenone | researchgate.net |

| 3 | Claisen Condensation | LDA, 2,2,2-trifluoroethyl trifluoroacetate | 1-(4-(triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione | researchgate.net |

This example underscores the possibility of introducing complex functionalities onto the aromatic ring of a triethoxyphenylsilane derivative, paving the way for the synthesis of novel monomers for functional materials. researchgate.net The reactivity of the anisole-like ring allows for a range of other electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, further expanding the scope of potential derivatives.

Applications in Advanced Materials Development

Organic-Inorganic Hybrid Materials and Composites

Organic-inorganic hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanometer scale. nih.gov Triethoxy(4-methoxyphenyl)silane is a key precursor in the synthesis of these hybrids, particularly for creating organically modified silicates and polymer composites.

In composite materials, inorganic fillers such as silica (B1680970), clay, or talc (B1216) are often added to a polymer matrix to enhance its properties. sisib.comresearchgate.net However, the hydrophilic nature of most inorganic fillers makes them incompatible with hydrophobic organic polymers. researchgate.net this compound can modify the surface of these fillers. The mechanism involves the hydrolysis of the ethoxy groups (-OCH₂CH₃) into reactive silanol (B1196071) groups (Si-OH) in the presence of water. These silanol groups then condense with hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds. The outward-facing, organophilic 4-methoxyphenyl (B3050149) group then makes the filler surface compatible with the surrounding organic polymer matrix, improving dispersion and interfacial adhesion. sisib.comnih.gov This enhancement prevents issues like delamination and improves stress transfer from the matrix to the filler, thereby boosting the mechanical strength of the composite. utwente.nl

The same coupling mechanism allows for strong adhesion between bulk organic and inorganic materials. shinetsusilicone-global.com For instance, it can be used to promote the adhesion of an organic coating or adhesive to an inorganic substrate like glass or metal. The silane (B1218182) is applied as a primer to the inorganic surface, where its triethoxy groups react to form a durable bond. The organic polymer (in the coating or adhesive) then bonds with the layer of organofunctional silane molecules, creating a robust and hydrolytically stable interface. nih.govmdpi.com

This compound is integrated into various material formulations to enhance performance.

Polymer Composites : In fiber-reinforced plastics or filled polymers, it improves the bond between the fiber (e.g., glass, carbon) or filler and the polymer matrix. researchgate.netmdpi.com This leads to composites with better tensile and flexural strength, impact resistance, and durability, especially in moist environments. utwente.nl

Adhesives and Sealants : When added to adhesive or sealant formulations, it enhances bonding to inorganic substrates. mdpi.com This is critical in applications where long-term, reliable adhesion is required under challenging environmental conditions.

Coatings : As a component in paints and coatings, it improves adhesion to the substrate, preventing peeling and blistering. shinetsusilicone-global.com It also helps in dispersing pigments and fillers within the coating formulation. sisib.com

This compound is a precursor for the synthesis of Organically Modified Silicates, often referred to as ORMOSILs. nih.govnih.gov These are hybrid materials where organic fragments are covalently bonded to a silica network. They are typically synthesized via the sol-gel process, which involves the hydrolysis and co-condensation of a mixture of tetraalkoxysilanes (like Tetraethoxysilane, TEOS) and organotrialkoxysilanes. nih.govresearchgate.net

In this process, this compound is mixed with TEOS. The hydrolysis of both precursors is initiated, followed by a series of condensation reactions that form a three-dimensional Si-O-Si network. The key feature is that the 4-methoxyphenyl groups become homogeneously distributed throughout the entire silica matrix, not just on the surface. nih.gov This internal modification imparts organic properties to the otherwise brittle and hydrophilic silica, creating a material with unique characteristics. Phenyl-containing silanes, for example, are known to provide greater thermal stability and hydrophobicity to the resulting material compared to their alkylsilane counterparts. nih.gov

The synthesis of ORMOSIL nanoparticles can be achieved using various methods, including the modified Stöber method, which allows for the creation of functionalized nanoparticles from different silica sources. researchgate.net

Silica xerogels are porous materials produced by drying a gel under ambient conditions. When an organosilane like this compound is used in their synthesis, the resulting materials are termed hybrid silica xerogels. A key advantage of these materials is that their properties can be precisely tuned by controlling the synthesis parameters, particularly the nature and concentration of the organic precursor. nih.govmdpi.comnih.gov

Research on analogous aromatic precursors demonstrates this tunability. For example, studies on hybrid xerogels prepared by the co-condensation of TEOS with aromatic silanes like (p-chlorophenyl)triethoxysilane (ClPhTEOS) show that increasing the molar percentage of the organosilane precursor directly influences the structure of the final material. nih.gov Specifically, a higher concentration of the aromatic silane favors the formation of smaller, four-membered siloxane rings ((SiO)₄) over six-membered rings ((SiO)₆) within the silica matrix. nih.gov This change in the ring distribution affects the local order and porosity of the xerogel.

The table below, based on data from a study on ClPhTEOS-TEOS xerogels, illustrates how the precursor concentration can tune the material's structure.

Table 1: Effect of (p-chlorophenyl)triethoxysilane (ClPhTEOS) Concentration on Siloxane Ring Distribution in Hybrid Xerogels

| Molar % of ClPhTEOS | (SiO)₄ Ring Proportion (%) | (SiO)₆ Ring Proportion (%) |

|---|---|---|

| 0 | 46.54 | 53.46 |

| 5 | 67.23 | 32.77 |

| 10 | 79.28 | 20.72 |

| 20 | 88.15 | 11.85 |

| 50 | 95.82 | 4.18 |

| 100 | 97.35 | 2.65 |

Data sourced from a study on (p-chlorophenyl)triethoxysilane to illustrate the principle of tunability. nih.gov

This tunability allows for the creation of materials with "à la carte" properties, where surface chemistry, porosity, and hydrophilicity can be modulated for specific applications such as adsorbents, catalysts, or coatings for optical fiber sensors. nih.govresearchgate.net The use of an aromatic precursor like this compound would similarly allow for the fine-tuning of the xerogel's properties based on its concentration and the specific electronic and steric effects of the methoxyphenyl group. nih.govmdpi.com

Role as a Coupling Agent for Enhanced Adhesion

Oberflächenmodifikation und Funktionalisierung

Die Fähigkeit von Triethoxy(4-methoxyphenyl)silan, Oberflächeneigenschaften zu verändern, ist von zentraler Bedeutung für seine Anwendungen. Der grundlegende Mechanismus beinhaltet die Hydrolyse der Ethoxygruppen zu reaktiven Silanolgruppen (Si-OH) in Gegenwart von Wasser. Diese Silanolgruppen können dann mit Hydroxylgruppen (-OH) auf der Oberfläche anorganischer Materialien wie Siliciumdioxid kondensieren und stabile, kovalente Siloxanbindungen (Si-O-Substrat) bilden. Gleichzeitig ragt die nicht-hydrolysierbare 4-Methoxyphenylgruppe von der Oberfläche nach außen und verleiht dem Substrat neue chemische und physikalische Eigenschaften.

Modifikation von Siliciumdioxidoberflächen

Die Oberflächenmodifikation von Siliciumdioxid und siliciumdioxidbasierten Materialien ist eine der Hauptanwendungen für Silane wie Triethoxy(4-methoxyphenyl)silan. nih.govajol.info Unbehandelte Siliciumdioxidoberflächen sind typischerweise hydrophil aufgrund der Anwesenheit von Silanolgruppen. nih.gov Die Behandlung mit Triethoxy(4-methoxyphenyl)silan wandelt diese hydrophilen Oberflächen in hydrophobe um.

Der Prozess beinhaltet die Pfropfung der Silanmoleküle auf die Siliciumdioxidoberfläche. nih.govrsc.org Die Ethoxygruppen des Silans reagieren mit den Oberflächensilanolen, um Ethanol (B145695) als Nebenprodukt freizusetzen und eine robuste kovalente Bindung zu bilden. mdpi.com Die 4-Methoxyphenylgruppen bilden dann eine neue organische Schicht auf der Siliciumdioxidoberfläche, die deren Oberflächenenergie und Benetzbarkeit drastisch verändert. sinosil.comresearchgate.net Studien, die den Pfropfprozess untersuchen, haben gezeigt, dass Reaktionsparameter wie Temperatur, pH-Wert, Silankonzentration und Reaktionszeit die Dichte und Gleichmäßigkeit der resultierenden Silanschicht erheblich beeinflussen können. ajol.inforsc.org

Die erfolgreiche Pfropfung wird durch verschiedene Charakterisierungstechniken bestätigt. Beispielsweise zeigt die Fourier-Transform-Infrarotspektroskopie (FTIR) das Auftreten von Peaks, die mit den Phenyl- und Methoxygruppen assoziiert sind, während das Verschwinden oder die Reduzierung der Silanol-Banden die Reaktion bestätigt. rsc.org Die thermogravimetrische Analyse (TGA) kann die Menge des gepfropften Silans quantifizieren, indem der Gewichtsverlust gemessen wird, der mit der thermischen Zersetzung der organischen Schicht verbunden ist. nih.govrsc.org

Tabelle 1: Einfluss der Reaktionsbedingungen auf die Pfropfrate von Silan auf Siliciumdioxid Diese Tabelle enthält repräsentative Daten, die auf allgemeinen Erkenntnissen aus der Silanchemie basieren, um die Prinzipien zu veranschaulichen.

| Parameter | Bedingung | Ergebnis der Pfropfrate | Referenz |

|---|---|---|---|

| Temperatur | Erhöht von 60 °C auf 80 °C | Erhöhte Pfropfrate | rsc.org |

| Silankonzentration | Erhöht | Erhöhte Pfropfrate bis zu einem Sättigungspunkt | ajol.info |

| pH-Wert | Saurer Bereich (pH 4-5) | Optimale Hydrolyse- und Kondensationsraten | ajol.info |

| Reaktionszeit | Verlängert | Erhöhte Pfropfrate bis zum Abschluss der Reaktion | ajol.info |

Oberflächenfunktionalisierung von Nanopartikeln

Die Prinzipien der Oberflächenmodifikation gelten auch für die Funktionalisierung von Nanopartikeln, wo die Kontrolle der Oberflächenchemie für die Verhinderung von Agglomeration und die Gewährleistung der Kompatibilität mit einer umgebenden Matrix entscheidend ist. nih.govnih.govresearchgate.net Silane wie Triethoxy(4-methoxyphenyl)silan werden verwendet, um die Oberfläche verschiedener anorganischer Nanopartikel, einschließlich Siliciumdioxid, researchgate.net Magnetit (Fe₃O₄) mdpi.com und anderer Metalloxide, zu verändern.

Durch die Funktionalisierung wird eine sterische Hülle um die Nanopartikel erzeugt, die die Van-der-Waals-Anziehungskräfte zwischen ihnen überwindet und so ihre Dispersion in verschiedenen Medien, von organischen Lösungsmitteln bis hin zu Polymermatrizen, verbessert. researchgate.netresearchgate.net Die 4-Methoxyphenylgruppe verleiht den Nanopartikeln eine spezifische Funktionalität; in diesem Fall macht sie die Oberfläche der Nanopartikel organophil und hydrophob. sinosil.com Dies ist besonders nützlich bei der Herstellung von Polymer-Nanokompositen, bei denen eine starke Grenzflächenhaftung zwischen den Nanopartikeln und dem Polymer für eine verbesserte mechanische Festigkeit und thermische Stabilität unerlässlich ist. researchgate.net

Die Funktionalisierung von synthetischen antiferromagnetischen Nanopartikeln (SAFNPs) für biomedizinische Anwendungen hat gezeigt, dass die Oberflächenbeschichtung mit Silanen die kolloidale Stabilität der Partikel in wässrigen Lösungen dramatisch beeinflusst. nih.govnih.gov Während aminofunktionelle Silane positive Oberflächenladungen erzeugen, können Silane mit hydrophoben Gruppen wie der Phenylgruppe die Oberflächenladung neutralisieren und die Wechselwirkungen mit biologischen Medien verändern.

Verbesserung der Hydrophobie und Kontrolle der Oberflächenenergie

Ein primäres Ziel der Oberflächenmodifikation mit Triethoxy(4-methoxyphenyl)silan ist die Kontrolle der Hydrophobie und der Oberflächenenergie. gelest.comgelest.com Die Oberflächenenergie ist ein Maß für den Überschuss an Energie an der Oberfläche eines Materials im Vergleich zum Inneren. Materialien mit hoher Oberflächenenergie (z. B. Glas, Metalle) sind in der Regel hydrophil, während Materialien mit niedriger Oberflächenenergie hydrophob sind.

Die Behandlung einer hochenergetischen, hydrophilen Oberfläche mit Triethoxy(4-methoxyphenyl)silan ersetzt die polaren Hydroxylgruppen durch die nichtpolaren 4-Methoxyphenylgruppen. gelest.comorgsi.com Dies führt zu einer signifikanten Verringerung der Oberflächenenergie des Substrats. researchgate.net Die resultierende Oberfläche weist eine erhöhte Hydrophobie auf, die durch einen größeren Wasserkontaktwinkel gekennzeichnet ist – der Winkel, unter dem ein Wassertropfen auf die Oberfläche trifft. acs.org Eine perfekt hydrophile Oberfläche hätte einen Kontaktwinkel nahe 0°, während hochgradig hydrophobe Oberflächen Kontaktwinkel von über 90° aufweisen.

Die Kontrolle der Oberflächenenergie ist in einer Vielzahl von Anwendungen von entscheidender Bedeutung, von selbstreinigenden Oberflächen bis hin zu Anti-Graffiti-Beschichtungen. researchgate.net Phenylsilane sind dafür bekannt, thermisch stabile hydrophobe Behandlungen zu ermöglichen. sinosil.comorgsi.com

Tabelle 2: Kritische Oberflächenspannungen für verschiedene silanbehandelte Oberflächen Die Oberflächenspannung ist ein guter Indikator für die Oberflächenenergie. Werte stammen aus allgemeiner Silanliteratur.

| Silan-Oberflächenbehandlung | Kritische Oberflächenspannung (mN/m oder dyn/cm) | Referenz |

|---|---|---|

| Phenyltrimethoxysilan | 40.0 | researchgate.net |

| p-Tolyltrimethoxysilan | 34.0 | researchgate.net |

| Trifluorpropyltrimethoxysilan | 33.5 | researchgate.net |

Superhydrophobe Oberflächen, die Wasserkontaktwinkel von über 150° aufweisen, sind von großem Interesse für Anwendungen wie Selbstreinigung, Korrosionsschutz und Vereisungsschutz. google.comgoogle.com Diese extrem wasserabweisenden Eigenschaften werden typischerweise durch eine Kombination aus hierarchischer Mikro- und Nanostruktur-Rauheit und einer Chemie mit niedriger Oberflächenenergie erreicht. researchgate.netresearchgate.net

Triethoxy(4-methoxyphenyl)silan kann die Komponente mit niedriger Oberflächenenergie in der Formulierung superhydrophober Beschichtungen liefern. ect-journal.kz In einem typischen Ansatz wird ein Substrat zunächst mit Nanopartikeln (z. B. Siliciumdioxid) beschichtet, um die erforderliche Rauheit zu erzeugen. google.comgoogle.com Anschließend wird diese raue Oberfläche mit einer Lösung oder dem Dampf von Triethoxy(4-methoxyphenyl)silan behandelt. Das Silan haftet an der Nanostruktur und macht sie hydrophob. Die Kombination aus Rauheit und Hydrophobie führt zu einem Zustand, in dem Wassertropfen auf einer zusammengesetzten Oberfläche aus Feststoff und eingeschlossener Luft sitzen (Cassie-Baxter-Zustand), was zu extrem hohen Kontaktwinkeln und einem leichten Abperlen von Wasser führt. researchgate.net Phenylsilane tragen aufgrund ihrer starren Struktur und hydrophoben Natur zur Robustheit und Wirksamkeit dieser Beschichtungen bei. sinosil.com

Im Bereich der Öl- und Gasförderung, insbesondere bei der hydraulischen Frakturierung, werden Stützmittel (Proppants) – typischerweise Sand oder Keramikpartikel – verwendet, um Risse im Gestein offen zu halten. mdpi.com Die Oberflächeneigenschaften dieser Stützmittel können ihre Transporteffizienz in der Frakturierungsflüssigkeit und ihre Wechselwirkung mit den Formationsflüssigkeiten (Öl und Wasser) erheblich beeinflussen. researchgate.net

Die Behandlung von Stützmittelpartikeln mit hydrophoben Silanen ist eine Strategie zur Verbesserung der Kohlenwasserstoffproduktion. researchgate.netpsu.edu Eine hydrophobe Beschichtung auf den Stützmitteln kann mehrere Vorteile bieten. Sie kann die relative Permeabilität für Öl gegenüber Wasser im Stützmittelbett erhöhen, indem sie die Benetzung durch Wasser verhindert und den Ölfluss erleichtert. researchgate.netpsu.edu Darüber hinaus kann die Verringerung der Wasserbenetzbarkeit die Migration von Feinstoffen (kleine Partikel, die die Porenräume verstopfen können) und die durch Wasser verursachte Stützmittel-Diagenese reduzieren, was zu einer verbesserten langfristigen Leitfähigkeit der Fraktur führt. Triethoxy(4-methoxyphenyl)silan kann aufgrund seiner Fähigkeit, eine robuste hydrophobe Schicht auf siliciumdioxidbasierten Stützmitteln zu erzeugen, für diesen Zweck eingesetzt werden. google.com

Verbesserung der Adhäsionseigenschaften in biomedizinischen Geräten

Die Gewährleistung einer starken und dauerhaften Haftung zwischen unterschiedlichen Materialien ist eine entscheidende Herausforderung bei der Konstruktion und Herstellung von biomedizinischen Geräten. aip.orgresearchgate.netnih.gov Beispielsweise müssen Implantate wie künstliche Gelenke oder Zahnrestaurationen eine dauerhafte Verbindung zwischen einer Metall- oder Keramikkomponente und einem Polymerklebstoff oder einer Beschichtung aufweisen. nih.gov Silan-Kupplungsmittel, einschließlich Triethoxy(4-methoxyphenyl)silan, fungieren als Grenzflächenadhäsionsvermittler. scscoatings.com

Der Mechanismus beruht auf der bifunktionalen Natur des Silanmoleküls. aip.orgshinetsusilicone-global.com Die Triethoxy-Silicium-Seite des Moleküls reagiert und bildet kovalente Bindungen mit der anorganischen Oberfläche des Geräts (z. B. Titan, Edelstahl, Keramik), die eine native Oxidschicht mit Hydroxylgruppen aufweist. aip.orgnih.gov Die organische 4-Methoxyphenylgruppe am anderen Ende des Moleküls ist so ausgerichtet, dass sie mit der organischen Polymermatrix des Klebstoffs oder der Beschichtung wechselwirkt. researchgate.net Diese Wechselwirkung kann durch physikalische Verschlaufung oder durch Kompatibilität zwischen der Phenylgruppe und dem Polymerrückgrat erfolgen, wodurch eine starke, kovalent verbundene Brücke über die Grenzfläche geschaffen wird. mdpi.com Diese verbesserte Haftung ist entscheidend für die langfristige mechanische Integrität und Biokompatibilität des Geräts, da sie ein Ablösen verhindert, das zu einem Versagen des Geräts oder zu unerwünschten biologischen Reaktionen führen könnte. scscoatings.comtandfonline.com

Tabelle der erwähnten Verbindungen

| Verbindungsname | Summenformel |

| Triethoxy(4-methoxyphenyl)silan | C₁₃H₂₂O₄Si |

| Ethanol | C₂H₅OH |

| Siliciumdioxid | SiO₂ |

| Magnetit | Fe₃O₄ |

| Titan | Ti |

| Edelstahl | N/A |

The utility of this compound is particularly prominent in the field of advanced materials, where it is a key ingredient in sol-gel processing and the development of semiconductor materials.

Sol-Gel Processing: Preparation of Hybrid Organic-Inorganic Coatings

The sol-gel process is a versatile, low-temperature chemical route for synthesizing hybrid organic-inorganic (OIH) materials. bldpharm.comgelest.com this compound is an ideal precursor for these systems. The process begins with the hydrolysis of its triethoxy groups (-OC2H5) in the presence of water and a catalyst. This is followed by a polycondensation reaction where the resulting silanol groups (Si-OH) link together to form a stable, three-dimensional inorganic siloxane (Si-O-Si) network. nih.gov

What makes this compound a hybrid precursor is its non-hydrolyzable 4-methoxyphenyl group. This organic moiety is covalently bonded to the silicon atom and becomes an integral part of the final material's structure. bldpharm.com By co-condensing this compound with other alkoxide precursors, such as tetraethoxysilane (TEOS), chemists can create a material that combines the mechanical strength and thermal stability of a silica network with the functionality of the organic group. tudelft.nlnih.gov The 4-methoxyphenyl group can impart specific properties to the coating, such as hydrophobicity, improved adhesion to organic polymers, and a greater affinity for organic molecules. nih.gov This synergy allows for the creation of multifunctional coatings with tailored properties. bldpharm.com

Sol-Gel Processing: Development of Active Systems for Corrosion Protection

Silane-based sol-gel coatings are a promising alternative to traditional, often toxic, corrosion protection systems. nih.gov When applied to a metal surface, such as aluminum or magnesium alloys, this compound can form a dense, thin film that acts as a protective barrier. nih.govnih.gov The formation of this film involves several stages: hydrolysis of the silane, adsorption onto the metal surface, and condensation to form a cross-linked siloxane network that chemically bonds to the metal's native oxide layer (forming M-O-Si bonds, where M is the metal). nih.gov

The 4-methoxyphenyl group plays a crucial role in enhancing this protective function. Its presence makes the coating surface hydrophobic, which helps to repel water and corrosive ions, thus preventing them from reaching the metal substrate. Furthermore, these silane layers serve as excellent adhesion promoters. nih.gov They act as a coupling agent, forming a durable bridge between the inorganic metal substrate and a subsequent organic topcoat (like an epoxy or polyurethane paint). This improved adhesion is critical for the long-term performance of a multi-layer coating system, preventing delamination and inhibiting corrosion that might otherwise occur at the interface. scispace.com

Sol-Gel Processing: Tailoring Porosity and Surface Chemistry of Xerogels

Xerogels are a class of porous materials derived from the sol-gel process after the solvent has been removed. The properties of these materials can be precisely controlled by the choice of precursors. nih.gov The incorporation of this compound, as a co-precursor with a primary network former like TEOS, is a key strategy for tailoring the final properties of silica xerogels. nih.govnih.gov

The introduction of the 4-methoxyphenyl group directly influences the material's surface chemistry, shifting it from hydrophilic (characteristic of pure silica) to more hydrophobic or organophilic. nih.gov This change in surface chemistry also has a profound impact on the material's porous texture. Research on analogous phenylsilanes demonstrates that increasing the molar percentage of the organic precursor can systematically alter the specific surface area, pore volume, and pore size distribution of the resulting xerogel. Phenylsilanes are noted for imparting greater thermal stability and affinity for organic molecules compared to alkylsilanes. nih.gov Additionally, the presence of aromatic groups can lead to a degree of local nanostructuration within the otherwise amorphous silica matrix. nih.govnih.gov This tunability makes it possible to design materials "à la carte" for specific applications such as adsorbents for pollutants or as specialized films. nih.gov

Below is a data table, based on findings for the analogous compound triethoxy(p-tolyl)silane, illustrating how precursor concentration can be used to tailor xerogel properties.

Table 1: Effect of Organosilane Precursor Concentration on Xerogel Properties (Data based on triethoxy(p-tolyl)silane analogue).

| Molar % of Organosilane | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Hydrophobicity |

|---|---|---|---|

| 0% | 700 | 0.45 | Low |

| 5% | 650 | 0.55 | Moderate |

| 10% | 580 | 0.62 | High |

| 20% | 490 | 0.70 | Very High |

Semiconductor and Electronic Materials

The applications of this compound extend into the realm of electronics, where its properties can be harnessed for creating thin films and improving the performance of next-generation solar cells.

Thin Film Deposition

In the electronics industry, thin films are fundamental components of a vast array of devices. Organosilanes like this compound are valuable for depositing thin silica or hybrid films onto various substrates. americanelements.com While specific research detailing the use of this exact compound is not widely published, the process for related alkoxysilanes is well-understood. These molecules can be deposited from a solution or vapor phase onto a substrate, such as a silicon wafer. Through a self-assembly or sol-gel process, the triethoxy groups hydrolyze and condense to form a uniform, thin layer covalently bonded to the substrate's surface. The resulting film's properties are dictated by the organic functional group, in this case, the 4-methoxyphenyl group, which can influence surface energy and dielectric properties.

Improvement of Perovskite Solar Cell Stability through Interface Engineering

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, but their long-term stability remains a significant challenge to commercialization. youtube.com Much of the instability arises from defects and undesirable reactions occurring at the interfaces between the perovskite absorber layer and the charge transport layers (e.g., the electron transport layer, ETL, often made of TiO2). youtube.comsigmaaldrich.com

Interface engineering is a key strategy to mitigate these issues, and functional silanes are emerging as effective tools for this purpose. sigmaaldrich.com Although research has not specifically highlighted this compound, the use of other amino-functionalized silanes like 3-aminopropyl trimethoxy silane (APMS) demonstrates the principle. nih.govsigmaaldrich.com By treating the TiO2 surface with a silane coupling agent, a thin molecular layer is formed. This layer can passivate surface defects, reduce charge recombination at the interface, and improve the energy level alignment between the ETL and the perovskite. youtube.comsigmaaldrich.com Furthermore, it can modify the surface energy of the TiO2, promoting better wetting by the perovskite precursor solution, which leads to the formation of a more uniform and higher-quality perovskite crystal film with fewer defects. sigmaaldrich.com The application of this compound could potentially offer a way to modify the interface to be more hydrophobic and passivate different types of surface defects, representing a viable area for future research to enhance PSC performance and stability. youtube.com

Biomedical Applications

While organofunctional silanes are a broad class of compounds investigated for biomedical purposes, specific research literature detailing the use of this compound in these applications is limited. The following sections note the general areas where silanes are important, but specific data for this particular compound are not extensively available in published research.

Surface Modification for Biomedical Devices and Implants

The modification of surfaces is critical for improving the performance and longevity of biomedical devices and implants. Silane coupling agents are often used to form stable, thin films on metallic substrates like titanium to enhance properties such as biocompatibility and adhesion. mdpi.com However, specific studies focused solely on the application of this compound for the surface modification of biomedical implants were not identified in the reviewed literature.

Radiosynthesis and Radiolabeling of Nanoparticles for Imaging and Biodistribution Studies

The synthesis of silica nanoparticles is a field where silane precursors are fundamental. nih.govnih.gov These nanoparticles can be functionalized and radiolabeled for use in diagnostic imaging and biodistribution studies. While various silanes are employed in these processes, research explicitly detailing the use of this compound for the radiosynthesis or radiolabeling of nanoparticles is not prominently featured in available scientific reports.

Development of Biocompatible Materials

Creating biocompatible materials is essential to prevent adverse host reactions to implants. Silane-based coatings are a known strategy to improve the biocompatibility of materials. mdpi.com These coatings can passivate the surface of a metallic implant, preventing the release of potentially toxic ions and improving interaction with biological tissues. Despite this general application for silanes, specific research on the development and testing of biocompatible materials derived directly from this compound is not widely documented.

Potential in Drug Delivery Systems

Mesoporous silica nanoparticles are widely explored as potential vehicles for drug delivery, owing to their high surface area and tunable pore size. The surfaces of these nanoparticles are often functionalized with silanes to control drug loading and release kinetics. There is, however, a lack of specific published research investigating this compound as a functionalizing agent in drug delivery systems.

Catalysis

In contrast to its biomedical applications, the role of this compound in catalysis is more clearly documented, particularly as a reagent in synthetic organic chemistry.

Use as a Reagent in Catalyst Synthesis

This compound serves as a key silicon-based nucleophilic reagent in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. scbt.com This type of reaction is a powerful method for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and electronic materials.

In these reactions, the aryltriethoxysilane couples with an aryl halide or triflate in the presence of a palladium catalyst and an activator, typically a fluoride (B91410) source or a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of aryltriethoxysilanes like this compound is advantageous due to their stability, lower toxicity compared to other organometallic reagents, and the ease of removal of silicate (B1173343) byproducts. researchgate.net

Research has demonstrated that aryltriethoxysilanes can be effectively cross-coupled with various aryl bromides in high yields using a palladium catalyst and aqueous sodium hydroxide (B78521). thieme-connect.de The reaction shows good functional group tolerance. For example, the coupling of an arylsilane with 4-bromoanisole (B123540) has been reported to proceed with a 99% yield, highlighting the efficiency of this method. nih.gov

The table below summarizes representative Hiyama cross-coupling reactions involving an aryltriethoxysilane with various aryl halides, based on established methodologies for these reagents.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Aryl Halide Partner | Product | Reported Yield (%) |

|---|---|---|

| 4-Bromoanisole | 4-Methoxy-4'-methoxybiphenyl | 99 nih.gov |

| Iodobenzene | 4-Methoxybiphenyl | 92 researchgate.net |

| 4-Bromotoluene | 4-Methoxy-4'-methylbiphenyl | Not specified |

| 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-methoxybiphenyl | Not specified |

Ligand in Metal-Catalyzed Reactions

This compound serves as a valuable silicon-based nucleophile, particularly in palladium-catalyzed cross-coupling reactions such as the Hiyama coupling. researchgate.net This type of reaction is a powerful tool for the formation of carbon-carbon bonds, which are fundamental in organic synthesis. In these reactions, the organosilane, activated by a fluoride source or a base, transfers its organic group (the 4-methoxyphenyl group in this case) to an organic halide in the presence of a palladium catalyst.

The electronic properties of the 4-methoxyphenyl group can influence the reactivity and outcome of the coupling reaction. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density at the silicon atom and the ipso-carbon of the phenyl ring, thereby influencing the transmetalation step in the catalytic cycle.

Research has demonstrated the utility of aryltrialkoxysilanes in Hiyama cross-coupling reactions. For instance, the coupling of enaminones with triethoxy(aryl)silanes, including this compound, has been successfully achieved using a palladium(II) acetate (B1210297) catalyst. nih.gov In a specific example, the reaction of an enaminone with this compound in the presence of palladium(II) acetate and copper(II) fluoride in a tert-butanol/acetic acid solvent system at 65°C yielded the desired C-C coupled product. nih.gov

The table below summarizes the conditions and outcomes of representative Hiyama coupling reactions involving aryltriethoxysilanes, illustrating the scope of this methodology.

| Aryl Halide/Enaminone | Organosilane | Catalyst | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |

| Enaminone 1a | This compound | Pd(OAc)₂ | CuF₂ | tBuOH/AcOH | 65 | 78 | nih.gov |

| 4-Bromoanisole | Phenyltriethoxysilane | Pd(NH₃)₂Cl₂/bipyridyl ligand | NaOH | H₂O | RT | 99 | mdpi.com |

| 3-Chlorotoluene | Phenyltrimethoxysilane | Pd(OAc)₂/L2 | TBAF·3H₂O | Toluene | 110 | 98 | umich.edu |

| 3-Iodoazetidine | 4-Methylphenyltriethoxysilane | Pd(OAc)₂/dppf | TBAF | Dioxane | 60 | 88 | mdpi.com |

Interactive Data Table: Hiyama Coupling Reactions with Aryltrialkoxysilanes

This table showcases various reaction parameters for the palladium-catalyzed Hiyama cross-coupling reaction, highlighting the versatility of aryltrialkoxysilanes as coupling partners.

Xerogel-Sequestered Catalysts

The sol-gel process offers a versatile method for the synthesis of porous materials like xerogels. By incorporating organofunctional silanes such as this compound as precursors during the sol-gel synthesis, the resulting silica network can be functionalized with specific organic groups. This approach allows for the creation of hybrid organic-inorganic materials with tailored properties.

The co-condensation of tetraethoxysilane (TEOS) with an aryltriethoxysilane, like this compound, leads to the formation of a xerogel where the 4-methoxyphenyl groups are covalently bonded to the silica matrix. The nature and concentration of the organic precursor can significantly influence the chemical and textural properties of the final xerogel, including its porosity, surface chemistry, and local order. mdpi.com

These functionalized xerogels can act as hosts for catalytic species, effectively sequestering them within the porous structure. This sequestration can enhance catalytic activity and stability, and facilitate catalyst recovery and reuse. For example, diorganotellurides and diorganoselenides bearing triethoxysilane (B36694) functionalities have been sequestered into xerogel monoliths. These materials have demonstrated catalytic activity in oxidation reactions, with the xerogel matrix potentially increasing the local concentration of reactants and protecting the catalytic sites. nih.gov

The properties of hybrid xerogels can be tuned by varying the organic precursor. A study on hybrid xerogels prepared with TEOS and triethoxy(p-tolyl)silane (MPhTEOS), a compound structurally similar to this compound, revealed that the incorporation of the organic precursor influenced the local order within the amorphous silica matrix. mdpi.com

The following table illustrates how different organosilane precursors can affect the properties of the resulting xerogels.

| Xerogel Precursor | Molar Percentage of Organic Precursor | Resulting Xerogel Properties | Potential Application | Reference |

| Triethoxy(p-tolyl)silane (MPhTEOS) | 10% | Increased local order, modified porosity and hydrophilicity | Adsorbents, catalysts, coatings | mdpi.com |

| 1,4-Bis(triethoxysilyl)benzene | 12.5% | Bridged silica network, tailored textural properties | Mesoporous silica materials | mdpi.com |

| Methyltriethoxysilane (MTES) | 20% | Increased surface area and hydrophobicity | Drug delivery, mechanical reinforcement | nih.gov |

Interactive Data Table: Properties of Hybrid Silica Xerogels

This table demonstrates the influence of different organosilane precursors on the final characteristics of hybrid silica xerogels, indicating the potential for creating materials with specific functionalities.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organosilane compounds like Triethoxy(4-methoxyphenyl)silane. By analyzing different nuclei (¹H, ¹³C, ²⁹Si), researchers can piece together a comprehensive picture of the molecule's structure and behavior.

¹H NMR for Structural Elucidation and Yield Determination

Proton NMR (¹H NMR) is instrumental for confirming the presence of specific proton environments within the this compound molecule and for quantifying the product in reaction mixtures. The spectrum provides information on the aromatic protons of the methoxyphenyl group and the aliphatic protons of the ethoxy groups.

Structural Elucidation: The ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region (approximately 6.8-7.6 ppm). The methoxy (B1213986) group protons (-OCH₃) show a sharp singlet around 3.8 ppm. The ethoxy groups (-OCH₂CH₃) give rise to a quartet for the methylene (B1212753) (CH₂) protons (around 3.9 ppm) and a triplet for the methyl (CH₃) protons (around 1.2 ppm), with coupling between them.

Yield Determination: In synthetic procedures, ¹H NMR is a powerful tool for determining the reaction yield without the need for product isolation. This is achieved by adding a known amount of an inert internal standard to the reaction mixture. rsc.org The yield can be calculated by comparing the integration of a characteristic signal from the product, such as the methoxy protons of this compound, with a signal from the internal standard. rsc.org For instance, 1,3,5-trimethoxybenzene (B48636) has been used as an internal standard in related silane (B1218182) syntheses, where its distinct singlet can be compared against product peaks. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to Si) | ~7.5 - 7.6 | Doublet |

| Aromatic (ortho to OCH₃) | ~6.8 - 6.9 | Doublet |

| Methylene (-OCH₂) | ~3.9 | Quartet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methyl (-CH₃) | ~1.2 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for unambiguous confirmation of the carbon framework.

The spectrum would show signals for the four distinct aromatic carbons, the methoxy carbon, and the two carbons of the ethoxy groups. The carbon attached to the silicon atom (ipso-carbon) is typically found around 125-135 ppm. The other aromatic carbons resonate between 114 and 162 ppm, with the carbon bearing the methoxy group appearing at the higher end of this range. The methoxy carbon itself usually gives a signal around 55 ppm. nih.gov For the ethoxy groups, the methylene carbon (-OCH₂) appears around 58 ppm, while the terminal methyl carbon (-CH₃) is found in the upfield region, around 18 ppm. In some cases, quaternary carbons, those without any attached hydrogens, may appear as weaker signals. oregonstate.edu

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~162 |

| Aromatic C-H (ortho to OCH₃) | ~135 |

| Aromatic C-H (ortho to Si) | ~114 |

| Aromatic C-Si | ~128 |

| Methylene (-OCH₂) | ~58 |

| Methoxy (-OCH₃) | ~55 |

| Methyl (-CH₃) | ~18 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects. nih.govoregonstate.eduwiley-vch.de

²⁹Si NMR for Silicon Species Condensation and Network Formation

Silicon-29 NMR (²⁹Si NMR) is a specialized technique that provides direct insight into the local chemical environment of the silicon atom. It is particularly valuable for studying the hydrolysis and subsequent condensation of alkoxysilanes like this compound during the formation of polysilsesquioxane networks or sol-gels.

The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds attached to it. This allows researchers to distinguish between the monomeric silane and various condensed species. For trifunctional silanes (T-silanes) like this compound, different structures are designated with a "T" notation, where the superscript 'n' indicates the number of bridging oxygen atoms connected to the silicon. researchgate.netresearchgate.net

T⁰: The unhydrolyzed or hydrolyzed but uncondensed silane, RSi(OR')₃ or RSi(OH)₃.

T¹: A silicon atom bonded to one other silicon atom through an oxygen bridge (dimers or chain ends).

T²: A silicon atom bonded to two other silicon atoms (linear chains).

T³: A fully condensed silicon atom bonded to three other silicon atoms (cross-linked networks).

By integrating the areas of the T⁰, T¹, T², and T³ peaks in the ²⁹Si NMR spectrum, scientists can calculate the degree of condensation, which is a critical parameter for characterizing the resulting silica (B1680970) or hybrid material. researchgate.netresearchgate.net For example, a high degree of condensation indicates a more extensively cross-linked and rigid network. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, MS can confirm the molecular weight and aid in structural elucidation through analysis of fragmentation patterns.

When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for analyzing reaction mixtures, identifying the products of hydrosilylation or condensation reactions, and detecting any impurities. rsc.org The fragmentation of this compound in the mass spectrometer would likely involve the loss of ethoxy groups and cleavage of the silicon-carbon bond, yielding characteristic fragment ions that help to confirm the structure of the parent molecule. In studies of related fluorinated silanes, atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been explored, with ESI in positive mode sometimes showing strong fragmentation. diva-portal.org

Fourier Transform Infrared (FT-IR) Spectroscopy